6-bromo-7-fluoro-1-methyl-1H-indole
Description
6-Bromo-7-fluoro-1-methyl-1H-indole (C₉H₇BrFN, molecular weight: 244.06 g/mol) is a halogenated indole derivative characterized by a bromine atom at position 6, fluorine at position 7, and a methyl group at position 1. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H7BrFN |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
6-bromo-7-fluoro-1-methylindole |
InChI |
InChI=1S/C9H7BrFN/c1-12-5-4-6-2-3-7(10)8(11)9(6)12/h2-5H,1H3 |
InChI Key |
DHVAWYUVJATJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=C(C=C2)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 6-bromo-7-fluoro-1-methyl-1H-indole with structurally related indole derivatives:
Electronic and Steric Effects
Analytical Data Comparison
- LC/MS Retention Times: The target compound’s analogs, such as 5-bromo-1-(cyanomethyl)-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (63c), exhibit LC/MS retention times of 3.17 min (m/z 386 [M+H]⁺) , whereas 6-chloro-7-fluoro-1H-indole has a predicted boiling point of 299.8°C .
- NMR Signatures : Methyl groups in the target compound would show characteristic ¹H NMR signals near δ 3.2–3.7 ppm, similar to methyl-substituted indoles in .
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